4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde
Overview
Description
4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H6O5. It is also known as 4,5,6-trihydroxyisophthalaldehyde. This compound is characterized by the presence of three hydroxyl groups and two aldehyde groups attached to a benzene ring. It is a solid at room temperature and is typically stored under an inert atmosphere at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 4,5,6-trihydroxybenzene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5,6-trihydroxybenzene-1,3-dicarboxylic acid.
Reduction: Formation of 4,5,6-trihydroxybenzene-1,3-dimethanol.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its aldehyde and hydroxyl groups. For example, it can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, the hydroxyl groups can participate in hydrogen bonding and redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde can be compared with similar compounds such as:
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has an additional aldehyde group and is used in the synthesis of magnetic covalent organic frameworks.
4,6-Dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde: A derivative synthesized from resveratrol, used in various organic reactions.
Properties
IUPAC Name |
4,5,6-trihydroxybenzene-1,3-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-2-4-1-5(3-10)7(12)8(13)6(4)11/h1-3,11-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNFDVEPQRMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C=O)O)O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58343-12-7 | |
Record name | 4,5,6-trihydroxybenzene-1,3-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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